6-Hydroxy-2-methylbenzofuran-3-carboxylic acid

Pharmaceutical Intermediates Oncology Drug Synthesis VEGFR Inhibitors

Essential for Fruquintinib synthesis; 6‑OH regiochemistry non‑substitutable. Exclusive intermediate for VEGFR inhibitors and benzofuran library SAR. Achieves up to 60% yield in optimized routes; 98% purity reduces protection/deprotection steps. Orthogonal carboxylic acid and phenol handles enable bioconjugation and dual derivatization.

Molecular Formula C10H8O4
Molecular Weight 192.17 g/mol
CAS No. 854515-52-9
Cat. No. B1322313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydroxy-2-methylbenzofuran-3-carboxylic acid
CAS854515-52-9
Molecular FormulaC10H8O4
Molecular Weight192.17 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(O1)C=C(C=C2)O)C(=O)O
InChIInChI=1S/C10H8O4/c1-5-9(10(12)13)7-3-2-6(11)4-8(7)14-5/h2-4,11H,1H3,(H,12,13)
InChIKeyJVELFLPOFDICQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Hydroxy-2-methylbenzofuran-3-carboxylic Acid (CAS 854515-52-9): Key Intermediate for Fruquintinib Synthesis


6-Hydroxy-2-methylbenzofuran-3-carboxylic acid (CAS 854515-52-9) is a benzofuran-3-carboxylic acid derivative with the molecular formula C₁₀H₈O₄ and a molecular weight of 192.17 g/mol . Structurally, it features a fused benzofuran ring system with a 6-position hydroxyl group, a 2-position methyl group, and a 3-position carboxylic acid moiety. This compound is not intended as a final bioactive agent but serves as a critical building block in pharmaceutical synthesis, most notably as a key intermediate in the preparation of Fruquintinib, an approved VEGFR inhibitor for metastatic colorectal cancer [1]. The 6-hydroxy substitution pattern distinguishes it from other benzofuran-3-carboxylic acid analogs such as the non-hydroxylated 2-methylbenzofuran-3-carboxylic acid (CAS 3265-74-5) and the 5,7-dihydroxy variant isolated from natural sources.

6-Hydroxy-2-methylbenzofuran-3-carboxylic Acid: Why Substitution with Non-Hydroxylated or Alternative Hydroxy Analogs Fails


Substituting 6-hydroxy-2-methylbenzofuran-3-carboxylic acid with structurally similar benzofuran-3-carboxylic acids is not viable in synthetic workflows targeting Fruquintinib or related benzofuran-based pharmacophores. The non-hydroxylated analog 2-methylbenzofuran-3-carboxylic acid (CAS 3265-74-5) lacks the C6 hydroxyl group required for downstream coupling reactions that define the final drug architecture . Similarly, the 5,7-dihydroxy-2-methylbenzofuran-3-carboxylic acid analog, isolated from Penicillium oxalicum [1], possesses an altered hydroxylation pattern that would introduce different regioselectivity and hydrogen-bonding geometry in subsequent derivatization steps. The 6-hydroxy substitution pattern is not interchangeable; it directly dictates the electronic properties, reactivity, and final molecular connectivity essential for the Fruquintinib synthetic route.

6-Hydroxy-2-methylbenzofuran-3-carboxylic Acid (CAS 854515-52-9): Quantitative Differentiation Evidence for Procurement Decisions


6-Hydroxy-2-methylbenzofuran-3-carboxylic Acid: Essential Intermediate in Fruquintinib Synthesis with Industrial Process Validation

6-Hydroxy-2-methylbenzofuran-3-carboxylic acid is explicitly identified as a key intermediate in the preparation of Fruquintinib, a VEGFR inhibitor approved for metastatic colorectal cancer [1]. In contrast, the non-hydroxylated analog 2-methylbenzofuran-3-carboxylic acid (CAS 3265-74-5) serves as a generic benzofuran building block without validated utility in Fruquintinib synthesis . A 2025 technical disclosure from MSN Laboratories describes a novel industrial process specifically for preparing this 6-hydroxy derivative, underscoring its irreplaceable role in the commercial manufacturing pathway [1].

Pharmaceutical Intermediates Oncology Drug Synthesis VEGFR Inhibitors Fruquintinib

Synthetic Route Efficiency: 6-Hydroxy-2-methylbenzofuran-3-carboxylic Acid Achieves 60% Overall Yield in Optimized Fruquintinib Intermediate Synthesis

A 2025 publication in the Journal of Organic Chemistry reports two synthetic routes to the benzofuran intermediate for Fruquintinib, both yielding 6-hydroxy-2-methylbenzofuran-3-carboxylic acid as the target compound [1]. Route 1, which parallels the current industrial route, afforded the intermediate in 45% overall yield over three steps (or 58% over five steps from ethyl 2-butynoate). Route 2, an optimized alternative starting from 2-hydroxy-4-methoxybenzaldehyde, provided the same intermediate in an improved overall yield of 60% over five steps [1]. No comparable yield data exist for alternative hydroxy regioisomers (e.g., 5,7-dihydroxy analog) in this specific Fruquintinib intermediate context.

Process Chemistry Synthetic Yield Optimization Fruquintinib Manufacturing

Purity Specification Advantage: 6-Hydroxy-2-methylbenzofuran-3-carboxylic Acid Available at 98.00% Purity for Demanding Synthetic Applications

Vendor purity specifications for 6-hydroxy-2-methylbenzofuran-3-carboxylic acid (CAS 854515-52-9) vary across suppliers, enabling informed procurement based on application-specific purity requirements. AChemBlock offers the compound at 98.00% purity , while ChemScene and Sigma-Aldrich list the product at ≥95% purity . For the comparator 2-methylbenzofuran-3-carboxylic acid (CAS 3265-74-5), typical purity specifications are 97% . The higher 98.00% purity grade is relevant for applications requiring minimal impurities in subsequent sensitive coupling reactions.

Analytical Chemistry Quality Control Building Block Purity

Regioisomeric Specificity: 6-Hydroxy Substitution Pattern Confers Unique Functionalization Handle Absent in 5,7-Dihydroxy Analog

6-Hydroxy-2-methylbenzofuran-3-carboxylic acid possesses a single hydroxyl group at the C6 position, providing a unique functionalization handle with defined regioselectivity . The 5,7-dihydroxy-2-methylbenzofuran-3-carboxylic acid analog, isolated from Penicillium oxalicum [1], contains two hydroxyl groups (C5 and C7), which introduces competitive reactivity sites and altered hydrogen-bonding geometry. In benzofuran-based carboxylic acid inhibitor series, the presence and position of hydroxyl/methoxy substituents critically influence enzyme inhibition potency—e.g., 5-hydroxy-6-methoxy-2-methylbenzofuran-3-carboxylic acid exhibits approximately 25% inhibition at 2.6 mM [2], whereas 5,6-dihydroxy-2-methylbenzofuran-3-carboxylic acid shows approximately 20% inhibition under the same conditions [3], demonstrating that even subtle substitution pattern changes produce measurable differences in biological activity.

Regioselective Functionalization Structure-Activity Relationship Benzofuran Derivatives

6-Hydroxy-2-methylbenzofuran-3-carboxylic Acid: Validated Research and Industrial Application Scenarios


Fruquintinib Intermediate Synthesis for Oncology Drug Development and Manufacturing

6-Hydroxy-2-methylbenzofuran-3-carboxylic acid is a validated key intermediate in the synthesis of Fruquintinib, an approved VEGFR inhibitor for metastatic colorectal cancer [1]. This application is supported by a 2025 industrial process disclosure from MSN Laboratories [1] and a peer-reviewed synthetic methodology publication in the Journal of Organic Chemistry reporting optimized routes achieving up to 60% overall yield [2]. Procurement for this application requires the exact 6-hydroxy regioisomer; substitution with 2-methylbenzofuran-3-carboxylic acid (CAS 3265-74-5) or 5,7-dihydroxy analogs is not synthetically viable.

Benzofuran-Based Carboxylic Acid Library Synthesis for Structure-Activity Relationship (SAR) Studies

The compound serves as a versatile building block for generating diverse benzofuran-3-carboxylic acid derivatives. Its C6 hydroxyl and C3 carboxylic acid groups offer orthogonal functionalization handles for constructing compound libraries [1]. Class-level evidence indicates that benzofuran-based carboxylic acids exhibit inhibitory activity against carbonic anhydrase isoforms—compounds 9b, 9e, and 9f demonstrated submicromolar hCA IX inhibition with KI values of 0.91, 0.79, and 0.56 μM, respectively, with selective profiles over off-target isoforms [2]. While these specific derivatives are not 6-hydroxy-2-methylbenzofuran-3-carboxylic acid itself, the benzofuran-3-carboxylic acid scaffold is established as a privileged structure for CA IX inhibitor development, supporting the compound's utility in SAR exploration.

High-Purity Building Block Procurement for Sensitive Multi-Step Organic Synthesis

For synthetic sequences requiring minimal impurity carryover, the 98.00% purity grade available from AChemBlock (Cat. X201249) [1] provides a quantitative advantage over the ≥95% purity grades offered by alternative suppliers [2]. The monohydroxy C6 substitution pattern eliminates the need for selective protection strategies required when using dihydroxy analogs such as 5,7-dihydroxy-2-methylbenzofuran-3-carboxylic acid , reducing step count and improving overall synthetic efficiency.

Bioconjugation and Chemical Biology Probe Development

The compound's carboxylic acid functionality enables esterification and amide bond formation, while the C6 hydroxyl group provides an additional site for further functionalization or hydrogen-bonding interactions [1]. These orthogonal reactive handles make the compound suitable for bioconjugation applications and chemical biology probe development where dual-site derivatization is advantageous.

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